Cas no 126826-73-1 (Benzenesulfonamide,N-(1-methyl-2-pyrrolidinylidene)-4-[(1-methyl-2-pyrrolidinylidene)amino]-)
126826-73-1 structure
Product Name:Benzenesulfonamide,N-(1-methyl-2-pyrrolidinylidene)-4-[(1-methyl-2-pyrrolidinylidene)amino]-
Numero CAS:126826-73-1
MF:C16H22N4O2S
MW:334.436481952667
CID:172751
PubChem ID:9589300
Update Time:2025-04-19
Benzenesulfonamide,N-(1-methyl-2-pyrrolidinylidene)-4-[(1-methyl-2-pyrrolidinylidene)amino]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenesulfonamide,N-(1-methyl-2-pyrrolidinylidene)-4-[(1-methyl-2-pyrrolidinylidene)amino]-
- (NZ)-N-(1-methylpyrrolidin-2-ylidene)-4-[(1-methylpyrrolidin-2-ylidene )amino]benzenesulfonamide
- N-(1-methylpyrrolidin-2-ylidene)-4-[(1-methylpyrrolidin-2-ylidene)amino]benzenesulfonamide
- Benzenesulfonamide, N-(1-methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)-
- N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide
- N,N-Bis(1-methyl-2-pyrrolidinylidene)sulfanilamide
- N-[(2Z)-1-methylpyrrolidin-2-ylidene]-4-{[(2E)-1-methylpyrrolidin-2-ylidene]amino}benzenesulfonamide
- 126826-73-1
- (NZ)-N-(1-methylpyrrolidin-2-ylidene)-4-[(1-methylpyrrolidin-2-ylidene)amino]benzenesulfonamide
- N-(1-Methylpyrrolidin-2-ylidene)-4-((1-methylpyrrolidin-2-ylidene)amino)benzenesulfonamide
-
- Inchi: 1S/C16H22N4O2S/c1-19-11-3-5-15(19)17-13-7-9-14(10-8-13)23(21,22)18-16-6-4-12-20(16)2/h7-10H,3-6,11-12H2,1-2H3/b17-15+,18-16-
- Chiave InChI: PATMDZCYMFAZSK-LINYASERSA-N
- Sorrisi: S(C1C=CC(=CC=1)/N=C1\CCCN\1C)(/N=C1/CCCN/1C)(=O)=O
Proprietà calcolate
- Massa esatta: 334.146
- Massa monoisotopica: 334.146
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 23
- Conta legami ruotabili: 3
- Complessità: 586
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 1
- XLogP3: 0.9
- Superficie polare topologica: 73.7Ų
Proprietà sperimentali
- Densità: 1.31
- Punto di ebollizione: 496.3°Cat760mmHg
- Punto di infiammabilità: 253.9°C
- Indice di rifrazione: 1.644
Benzenesulfonamide,N-(1-methyl-2-pyrrolidinylidene)-4-[(1-methyl-2-pyrrolidinylidene)amino]- Letteratura correlata
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
126826-73-1 (Benzenesulfonamide,N-(1-methyl-2-pyrrolidinylidene)-4-[(1-methyl-2-pyrrolidinylidene)amino]-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti